molecular formula C22H49BrNO2S2+ B13714473 6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide

6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide

Katalognummer: B13714473
Molekulargewicht: 503.7 g/mol
InChI-Schlüssel: JIWPVWZYXIKRLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide involves several steps, typically starting with the preparation of the hexyl methanethiosulfonate precursor. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Analyse Chemischer Reaktionen

6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly used in SCAM to modify cysteine residues in proteins.

    Oxidation and Reduction: These reactions can alter the thiol group in the compound, affecting its reactivity.

    Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Wissenschaftliche Forschungsanwendungen

6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects by modifying cysteine residues in proteins, which can alter the function of ion channels and other proteins. This modification is achieved through the formation of a covalent bond between the thiol group of the cysteine residue and the methanethiosulfonate group of the compound. This process can affect the protein’s structure and function, providing insights into its role in various biological pathways .

Vergleich Mit ähnlichen Verbindungen

6-(Tripentylammonium)hexyl Methanethiosulfonate Bromide is unique due to its bulkier structure compared to other MTS reagents like MTSET. This bulkiness allows it to probe different regions of proteins that may not be accessible to smaller reagents. Similar compounds include:

Eigenschaften

Molekularformel

C22H49BrNO2S2+

Molekulargewicht

503.7 g/mol

IUPAC-Name

6-methylsulfonylsulfanylhexyl(tripentyl)azanium;hydrobromide

InChI

InChI=1S/C22H48NO2S2.BrH/c1-5-8-13-18-23(19-14-9-6-2,20-15-10-7-3)21-16-11-12-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1;

InChI-Schlüssel

JIWPVWZYXIKRLU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCCCSS(=O)(=O)C.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.